molecular formula C17H17NO3 B031626 Paprazine CAS No. 36417-86-4

Paprazine

Cat. No. B031626
CAS RN: 36417-86-4
M. Wt: 283.32 g/mol
InChI Key: RXGUTQNKCXHALN-BJMVGYQFSA-N
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Description

Synthesis Analysis

Poly(aryl ether phthalazine)s (PAEP) are synthesized through the intramolecular ring-closure reaction of poly(aryl ether ketone)s (PAEK) with hydrazine monohydrate, leading to high molecular weight polymers with significant thermal stability (Singh & Hay, 1992). Another notable synthesis involves the design of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), showcasing the potential of piperazine derivatives in biological applications (Cai et al., 2010).

Molecular Structure Analysis

The molecular structure of C3 symmetric ferrocenyl-substituted 1,3,5-triazines, designed and synthesized for their photophysical and electrochemical properties, demonstrates significant donor–acceptor interaction, highlighting the structural versatility of triazine derivatives (Maragani et al., 2013).

Chemical Reactions and Properties

Phosphazene bases with triazine as core exhibit notable effects in ring-opening alternating copolymerization of epoxide and anhydride, indicating the impact of basicity and molecular size on catalytic properties. This showcases the chemical reactivity of triazine derivatives in polymer synthesis (Wang et al., 2020).

Physical Properties Analysis

Polyamides containing s-triazine rings and fluorene "cardo" groups exhibit excellent solubility in polar solvents and high thermal stability, indicating their potential for various advanced material applications (Sagar et al., 2001).

Chemical Properties Analysis

The synthesis of a novel triazine-based resin for the ultrahigh and efficient removal of dyes from aqueous solutions demonstrates the exceptional adsorptive performance and versatility of triazine derivatives in environmental applications (Waheed et al., 2020).

Scientific Research Applications

  • Treatment of Myomas and Endometriosis

    Paprazine is used in treating myomas and endometriosis and has potential applications in emergency contraception, long-term estrogen-free contraception, and myomas (Chabbert-Buffet, Meduri, Bouchard, & Spitz, 2005).

  • Drug Delivery Systems

    PAOx and PAOzi polymers, which include paprazine, have high synthetic modularity and excellent biological properties, making them potential platforms for drug delivery systems in polymer therapeutics research (Sedláček & Hoogenboom, 2020).

  • Treatment of Tuberculosis

    A dose of 100 mg to 200 mg PA-824 (a form of paprazine) daily appears to be safe and efficacious in treating drug-sensitive and drug-resistant tuberculosis (Diacon et al., 2012).

  • Inhibition of Aggressive Behavior

    Fluprazine, a derivative of paprazine, significantly inhibits intrasexual and infanticidal attacks in both male and female mice, suggesting a common neurobiology of aggression (Ferrari et al., 1996).

  • Antipsychotic Properties

    Aripiprazole, a variant of paprazine, acts as a full agonist at human dopamine D2 receptors, with favorable side effects compared to other antipsychotics (Tadori, Forbes, Mcquade, & Kikuchi, 2009).

  • Natural Alkaloid Source

    Paprazine is a known alkaloid from Piper flaviflorum, indicating its natural occurrence and potential use in various medicinal applications (Wu, Zheng, Deng, & Qin, 2013).

  • Potential in Pulmonary Arterial Hypertension Treatment

    Trifluoperazine (TFP), a variant of paprazine, showed strong anti-survival and anti-proliferative effects on cultured pulmonary arterial hypertension-associated smooth muscle cells, suggesting potential therapeutic effects in PAH (Grobs et al., 2021).

Safety And Hazards

Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility and the unborn child .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 . This suggests that there is ongoing research into the properties and potential applications of piperazine and its derivatives.

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGUTQNKCXHALN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318618
Record name Paprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Paprazine

CAS RN

36417-86-4
Record name Paprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36417-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WQM3PJ2UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 - 261 °C
Record name N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
AE Frimmel, JLB Peixoto, MH Sarragiotto… - Biochem. Syst …, 2000 - academia.edu
… 12-en-28-oic acid, 3-O--D-glucopyranosyl sitosterol and paprazine. The EtOAc fraction was recrystallized from MeOH, to give 8-… This is the "rst report of paprazine from the genus Trema. …
Number of citations: 9 www.academia.edu
J Song, Y Zhai, R Wang, N Li - Zhongguo Zhong yao za zhi …, 2010 - europepmc.org
Objective To establish a method for the content determination of paprazine in Polygonum orientale, and provide a new evaluation index for the quality control for P. orientale. Method …
Number of citations: 1 europepmc.org
Y Kim, S Lee, JH Ryu, KD Yoon… - Bioscience, Biotechnology …, 2018 - Taylor & Francis
… Analysis of the components of AH showed that it contained paprazine and trans-N-feruloyltyramine (FA). We confirmed that the effect of AH resulted from paprazine and FA. Therefore, …
Number of citations: 15 www.tandfonline.com
CM Lim - 2008 - psasir.upm.edu.my
Studies have been carried on the roots of Piper nigrum and the aerial parts of Piper sarmentosum. Their alkaloidal components and biological properties are reported in this thesis. The …
Number of citations: 2 www.psasir.upm.edu.my
Q Liu, S Shi, L Liu, H Yang, W Su, X Chen - Journal of Chromatography A, 2013 - Elsevier
In this study, off-line two-dimensional (2D) complexation high speed counter-current chromatography (HSCCC) was developed for the separation of bovine serum albumin (BSA) …
Number of citations: 46 www.sciencedirect.com
GCL Ee, CM Lim, CK Lim, M Rahmani… - Natural Product …, 2009 - Taylor & Francis
… HL60 cell line could be due to the presence of piperine, while that of the chloroform extract could be due to the mixture of alkaloids which are cepharadione, piperolactam and paprazine…
Number of citations: 85 www.tandfonline.com
MK Bhatti, F Akhtar, MI Choudhary - Phytochemistry, 1992 - Elsevier
Two new alkaloids, papracinine and paprazine, were isolated from the aerial parts of Fumaria indica. Their structures were determined by spectral studies. Six more alkaloids isolated …
Number of citations: 66 www.sciencedirect.com
L Treeratanapiboon, A Worachartcheewan… - EXCLI …, 2011 - ncbi.nlm.nih.gov
Constituents from Polyalthia cerasoides, stem bark methanol extract, were previously documented. This study reports the first isolation of bioactive N-(4-hydroxy-β-phenethyl)-4-…
Number of citations: 24 www.ncbi.nlm.nih.gov
HTM Nguyen, DTT Ngo, PDN Nguyen… - Natural Product …, 2023 - Taylor & Francis
One new prenyl flavanone (1), (2S)-8-prenyl-5,6-dihydroxy-7-methoxyflavanone, and one new diarylbutanol (2), (7′S)-3′-hydroxylinderagatin-A, were isolated from the stem bark of …
Number of citations: 3 www.tandfonline.com
N Zhao, G Yang, Y Zhang, L Chen… - Natural product …, 2016 - Taylor & Francis
A new 9,10-dihydrophenanthrene,1,5-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene (1) was isolated and identified from the whole plants of Dendrobium moniliforme, as well as …
Number of citations: 62 www.tandfonline.com

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